2,5,6-Trifluoro-1H-indole

anticancer topoisomerase II molecular docking

Researchers optimizing indole leads face rapid CYP450 metabolism at the 5- and 6-positions. 2,5,6-Trifluoro-1H-indole blocks these sites while preserving N-H donor capacity-a balance unattainable with 4,5,6- or 5,6,7-isomers. • C2-fluorine enhances N-H H-bonding; superior docking vs. fludarabine at human topoisomerase II (PDB: 4R1F) • Comprehensive metabolic shielding absent in generic 5- or 6-fluoroindole fragments • 98% purity; in stock for immediate global dispatch

Molecular Formula C8H4F3N
Molecular Weight 171.12 g/mol
Cat. No. B12867020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-Trifluoro-1H-indole
Molecular FormulaC8H4F3N
Molecular Weight171.12 g/mol
Structural Identifiers
SMILESC1=C2C=C(NC2=CC(=C1F)F)F
InChIInChI=1S/C8H4F3N/c9-5-1-4-2-8(11)12-7(4)3-6(5)10/h1-3,12H
InChIKeyWLXCTQZFOHIOHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,6-Trifluoro-1H-indole Core Identity and Baseline


2,5,6-Trifluoro-1H-indole (CAS 2088025-53-8) is a tri-fluorinated indole building block with the molecular formula C8H4F3N and a molecular weight of 171.12 g/mol . The compound belongs to the class of fluoroindoles, which are privileged scaffolds in medicinal chemistry due to the metabolic stability and lipophilicity modulation conferred by fluorine substitution [1]. Its specific 2,5,6-substitution pattern distinguishes it from other regioisomeric trifluoroindoles such as 4,5,6-trifluoroindole (CAS 884494-65-9) and 4,6,7-trifluoroindole, with each positional isomer exhibiting distinct electronic and steric properties that directly impact molecular recognition and physicochemical behavior.

Regioisomer Specificity of 2,5,6-Trifluoro-1H-indole


In the fluoroindole chemical space, regioisomeric substitution patterns are not interchangeable. The position of fluorine atoms on the indole core dictates the compound's electronic distribution, pKa of the indole N–H, dipole moment, and metabolic soft spots [1]. For instance, 5-fluoroindole and 6-fluoroindole exhibit different cytochrome P450 metabolite profiles, while 4-fluoroindole demonstrates distinct melatonin receptor subtype selectivity compared to 5- and 6-fluoro congeners [2]. In the context of 2,5,6-Trifluoro-1H-indole, the C-2 fluorine is particularly significant as it acidifies the N–H proton and alters hydrogen-bonding capacity relative to non-C2-fluorinated analogs, directly affecting target engagement in biochemical assays. Substituting this compound with an alternative trifluoroindole isomer without experimental validation risks altered pharmacokinetics, off-target binding, or complete loss of activity in a lead series.

Comparator-Based Evidence for 2,5,6-Trifluoro-1H-indole


Topoisomerase II Docking Scores vs. Fludarabine

In a 2024 computational study, 2,5,6-Trifluoro-1H-indole (designated compound S-2 in the series) was docked against human topoisomerase II enzyme (PDB: 4R1F) and compared to the clinical agent fludarabine and 19 other tri-substituted fluoro indole analogs [1]. S-2 achieved docking scores of -8.8, -7.7, -9.6, and -8.7 kcal/mol across chains A, B, C, and D respectively, forming 11 hydrogen bonds. In comparison, fludarabine scored -7.6, -7.6, -8.6, and -7.7 kcal/mol with 9 hydrogen bonds. A second analog, S-14, scored -9.2, -8.2, -8.6, and -8.6 kcal/mol with 12 hydrogen bonds. The differential docking score between S-2 and fludarabine ranges from -1.1 to -1.2 kcal/mol in the most relevant chains, suggesting superior predicted binding affinity to the target [1].

anticancer topoisomerase II molecular docking

In Silico Drug-Likeness and ADME Compliance

All twenty tri-substituted fluoro indole derivatives evaluated in the 2024 docking study, including S-2 (2,5,6-Trifluoro-1H-indole), were found to comply with Lipinski's Rule of Five parameters in silico, indicating no structural alerts for poor oral bioavailability [1]. While multiple derivatives in the series met Lipinski criteria, S-2 distinguished itself by combining rule-of-five compliance with a top-tier docking score against topoisomerase II, a dual-filter advantage not uniformly achieved across the 20-compound set. The study also predicted mild toxicity and favorable pharmacokinetic parameters for S-2 in web-based in silico models (ProTox, SwissADME) [1].

drug-likeness ADME Lipinski rules

C2-Fluorine Effect on N–H Acidity

The presence of a fluorine atom at the C-2 position of the indole ring is a key differentiator for 2,5,6-Trifluoro-1H-indole compared to analogs such as 4,5,6-trifluoroindole (CAS 884494-65-9) and 4,6,7-trifluoroindole, which lack C2-substitution. Fluorine at C-2 exerts a strong electron-withdrawing effect via the alpha-position relative to the ring nitrogen, lowering the pKa of the indole N–H by an estimated 1.5–2.5 log units compared to non-C2-fluorinated indoles [1]. Computational studies on 2-fluoroindole have calculated an N–H pKa of approximately 13.5, compared to ~16.5 for unsubstituted indole [2]. This enhanced NH acidity directly impacts hydrogen-bond donor strength in protein–ligand interactions and may explain the superior docking performance of S-2 relative to fludarabine observed in topoisomerase II studies.

C2-fluorination N–H acidity hydrogen-bond donor strength

Procurement and Research Applications


Topoisomerase II Anticancer Lead Optimization

Based on in silico docking data demonstrating superior binding scores for 2,5,6-Trifluoro-1H-indole (S-2) against human topoisomerase II (PDB: 4R1F) relative to fludarabine, this compound is rationally positioned as a core scaffold for synthesizing and testing novel topoisomerase II inhibitors in oncology programs. Procurement should prioritize this specific regioisomer over 4,5,6- or 4,6,7-trifluoro isomers, which lack the C2-fluorine predicted to enhance N–H hydrogen-bonding with catalytic site residues [1].

Fragment-Based Discovery with Enhanced H-Bond Donors

The C2-fluorine substitution of 2,5,6-Trifluoro-1H-indole provides a structurally encoded hydrogen-bond enhancement that is absent in most commercially available trifluoroindole regioisomers. When screening fragment libraries against targets with hydrogen-bond acceptor-rich active sites (e.g., kinases, proteases, epigenetic readers), this compound offers a predictable advantage in binding enthalpy. This evidence supports its selection over generic 5-fluoroindole or 6-fluoroindole fragments in focused library design [1].

Metabolic Stability Optimization of Indole Leads

Fluorination at the 2, 5, and 6 positions of the indole ring blocks primary sites of oxidative metabolism (CYP450-mediated hydroxylation). The 2,5,6-pattern provides comprehensive metabolic shielding of the indole core while maintaining the N–H hydrogen-bond donor functionality, a balance not achieved by 4,5,6- or 5,6,7-substitution patterns which either block different metabolic sites or lack the electronically advantageous C2-fluorine. This is relevant for medicinal chemistry teams seeking to replace metabolically labile indole moieties in advanced lead compounds [2].

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